Advanced Technical Guide: Structure, Properties, and Synthetic Applications of CAS 99174-91-1
Advanced Technical Guide: Structure, Properties, and Synthetic Applications of CAS 99174-91-1
Executive Summary
CAS 99174-91-1 , chemically identified as Ethyl 2-bromo-2-propylpentanoate , is a highly specialized α -bromo ester utilized primarily as a critical upstream intermediate in advanced organic synthesis[1][2]. For drug development professionals and synthetic chemists, this compound is indispensable in the stereoselective synthesis of second-generation antiepileptic agents, specifically derivatives of valproic acid (VPA) such as (E)-2-propyl-2-pentenoic acid[3][4].
As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data, focusing instead on the mechanistic causality behind its reactivity, the physicochemical properties that dictate experimental choices, and field-proven, self-validating protocols for its application.
Chemical Identity and Structural Properties
The reactivity of CAS 99174-91-1 is fundamentally governed by its structural topology. The molecule features an electrophilic α -carbon bonded to a bromine atom, flanked by two bulky propyl chains and an ethyl ester group. This intense steric crowding at the α -position dictates the stereochemical outcome of nucleophilic substitutions and elimination reactions[5].
Table 1: Physicochemical Data Summary
| Property | Value / Description |
| Chemical Name | Pentanoic acid, 2-bromo-2-propyl-, ethyl ester[1] |
| CAS Registry Number | 99174-91-1[1] |
| Molecular Formula | C₁₀H₁₉BrO₂[6] |
| Molecular Weight | 251.16 g/mol [6] |
| Appearance | Colorless to pale yellow liquid (Neat)[1][7] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, DMF, Acetonitrile); Hydrophobic[1][8] |
| Storage Conditions | 2-8°C (Refrigerator), ambient shipping[7] |
Mechanistic Rationale: The Pathway to (E)-2-Propyl-2-pentenoic Acid
The Clinical Context
Valproic acid is a classic antiepileptic drug, but its clinical utility is often limited by severe hepatotoxic and teratogenic side effects. Pharmacological studies have demonstrated that its metabolite, (E)-2-propyl-2-pentenoic acid , retains the antiepileptic efficacy while drastically reducing liver toxicity[3].
The Chemical Challenge
Synthesizing this specific (E)-isomer is notoriously difficult. Standard elimination of HBr from α -bromo esters often yields a mixture of (E) and (Z) isomers, heavily contaminated with β,γ -unsaturated byproducts (e.g., 2-propyl-3-pentenoic acid) due to double-bond migration[3][4].
The Mechanistic Solution
By utilizing CAS 99174-91-1 as the starting material, chemists can leverage the steric bulk of the two propyl groups. When subjected to dehydrobromination using a highly specific cyclic tertiary amine like Triethylenediamine (DABCO) or thermal elimination in a polar aprotic amide solvent like N,N-Dimethylformamide (DMF), the reaction kinetically favors the abstraction of a β -proton[3][4]. This locks the resulting double bond in conjugation with the ester carbonyl, predominantly forming the thermodynamically favored (E)-isomer (>85% yield) and completely suppressing the formation of the β,γ -unsaturated byproduct[4].
Synthetic pathway from Valproic Acid to (E)-2-propyl-2-pentenoic acid via CAS 99174-91-1.
Comparative Reaction Conditions
To achieve the highest stereoselectivity, the choice of solvent and base is critical. Below is a comparison of the two most robust methods for the dehydrobromination of CAS 99174-91-1.
Table 2: Dehydrobromination Optimization Matrix
| Parameter | Method A: DABCO / Acetonitrile[3] | Method B: Thermal / DMF[4] |
| Reagents | 1.0 eq CAS 99174-91-1, 1.0 eq DABCO | 1.0 eq CAS 99174-91-1, neat DMF |
| Temperature | Reflux (~82°C) | 100°C - 120°C |
| Reaction Time | 8 hours | 4 - 6 hours |
| (E)-Isomer Selectivity | > 85% | > 88% |
| Byproduct Profile | Trace Z-isomer, no double-bond migration | Trace Z-isomer, no double-bond migration |
| Scalability | Excellent (Salts precipitate easily) | Excellent (Solvent acts as dehydrobrominating agent) |
Validated Experimental Protocol: Stereoselective Dehydrobromination & Hydrolysis
The following protocol details the conversion of CAS 99174-91-1 to (E)-2-propyl-2-pentenoic acid using the DMF thermal elimination method. This method is preferred as DMF acts simultaneously as the solvent and the dehydrobrominating agent, simplifying the reaction matrix[4].
Step-by-Step Methodology
Phase 1: Dehydrobromination
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Dissolution: Charge a dry, nitrogen-purged round-bottom flask with 1.0 kg (3.98 mol) of CAS 99174-91-1 (Ethyl 2-bromo-2-propylpentanoate). Add 3.0 L of anhydrous N,N-Dimethylformamide (DMF)[4].
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Thermal Elimination: Heat the reaction mixture to 110°C under continuous stirring. Maintain this temperature for 5 hours. The thermal stress in the presence of the amide group induces a clean elimination of HBr[4].
-
In-Process Control (IPC) & Self-Validation: Pull a 1 mL aliquot, quench in water, and extract with hexane. Analyze the organic layer via Gas Chromatography (GC). Validation Checkpoint: The reaction is complete when the starting material peak disappears, and the E/Z ratio of the resulting ethyl 2-propyl-2-pentenoate is confirmed to be ≥ 88:12[4].
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Solvent Removal: Concentrate the mixture under reduced pressure (200 mbar) to recover the DMF.
Phase 2: Saponification (Hydrolysis) 5. Alkaline Hydrolysis: To the crude ester residue, add 1.5 L of Ethanol and 2.5 equivalents of Sodium Hydroxide (NaOH) dissolved in 1.0 L of water[4]. 6. Heating: Reflux the mixture at 80°C for 3 hours to completely saponify the sterically hindered ester[4]. 7. Acidification & Extraction: Cool the mixture to room temperature. Acidify to pH 2.0 using 2N HCl. Extract the aqueous phase three times with 1.0 L of Ethyl Acetate. 8. Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude acid can be purified via vacuum distillation to yield high-purity (E)-2-propyl-2-pentenoic acid (Titer ≥ 95% E-isomer)[4].
Experimental workflow for the stereoselective dehydrobromination and hydrolysis.
Analytical Validation
To ensure the integrity of the final product synthesized from CAS 99174-91-1, analytical validation must confirm the position of the double bond.
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¹H-NMR Spectroscopy: The absence of a proton signal at the α -position and the presence of a distinct vinylic proton signal confirm the α,β -unsaturation.
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Mass Spectrometry (MS): The molecular ion peak should correspond to the exact mass of the dehydrobrominated product, confirming the complete loss of the bromine isotope cluster (M and M+2 peaks characteristic of CAS 99174-91-1).
References
-
Pharmaffiliates - CAS No : 99174-91-1 | Product Name : 2-Bromo-2-propylpentanoic Acid Ethyl Ester URL:[Link]
- Google Patents - EP0293753A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts URL
- Google Patents - US5262561A - Process for preparing (E)
Sources
- 1. CAS 99174-91-1: Pentanoic acid,2-bromo-2-propyl-, ethyl es… [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. EP0293753A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]
- 4. US5262561A - Process for preparing (E)-2-propyl-2-pentenoic acid and intermediate compounds - Google Patents [patents.google.com]
- 5. CAS 99174-91-1: Pentanoic acid,2-bromo-2-propyl-, ethyl es… [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. hydrazides.com [hydrazides.com]
